molecular formula C8H15NO2 B13571363 Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate

Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate

Cat. No.: B13571363
M. Wt: 157.21 g/mol
InChI Key: XCIURYKPJOJDBF-ZETCQYMHSA-N
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Description

Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate is an organic compound with the molecular formula C8H15NO2. It is a derivative of propanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(pyrrolidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 3-[(2S)-pyrrolidin-2-yl]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyrrolidin-1-yl)propanoate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-[(2S)-pyrrolidin-2-yl]propanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

XCIURYKPJOJDBF-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)CC[C@@H]1CCCN1

Canonical SMILES

COC(=O)CCC1CCCN1

Origin of Product

United States

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